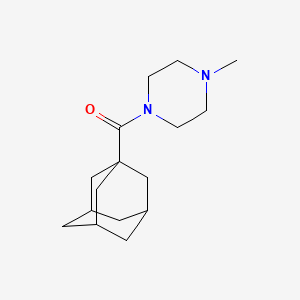
Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE is an organic compound that features a unique structure combining an adamantane moiety with a piperazine ring. Adamantane is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties to the compound. The piperazine ring, on the other hand, is a versatile scaffold commonly found in pharmaceuticals and bioactive molecules. This combination makes 1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE an interesting subject for research in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: 1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE can be synthesized through a multi-step process involving the functionalization of adamantane and subsequent coupling with piperazine. One common method involves the acylation of adamantane with a suitable acyl chloride to form an adamantane carbonyl intermediate. This intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of 1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, ensuring consistency and efficiency in large-scale production.
化学反応の分析
Types of Reactions: 1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and rigidity.
作用機序
The mechanism of action of 1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with lipid membranes, potentially altering their properties and affecting cellular processes. The piperazine ring can interact with various receptors and enzymes, modulating their activity. These interactions contribute to the compound’s bioactivity and potential therapeutic effects.
類似化合物との比較
1-(ADAMANTANE-1-CARBONYL)-3-SUBSTITUTED THIOUREAS: These compounds share the adamantane carbonyl group but differ in the substituents on the thiourea moiety.
ADAMANTANE DERIVATIVES: Compounds like 1,3-dehydroadamantane and 1,2-dehydroadamantane have similar structural features but differ in their chemical reactivity and applications.
Uniqueness: 1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE is unique due to the combination of the adamantane and piperazine moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C16H26N2O |
|---|---|
分子量 |
262.39 g/mol |
IUPAC名 |
1-adamantyl-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H26N2O/c1-17-2-4-18(5-3-17)15(19)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,2-11H2,1H3 |
InChIキー |
NINBPJOROIHPNH-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12461128.png)
![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(3-bromobenzyl)acetamide](/img/structure/B12461131.png)
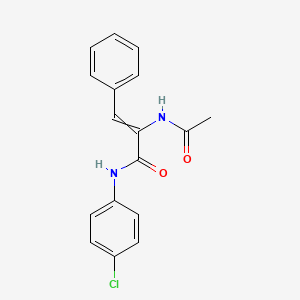

![4-(acetylamino)-N-(4-chlorophenyl)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12461144.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)alaninamide](/img/structure/B12461145.png)

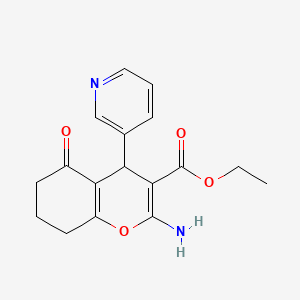
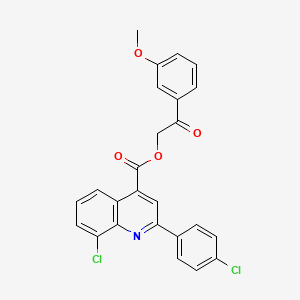
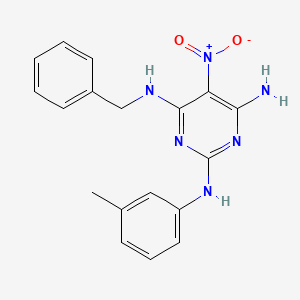
![2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B12461174.png)
![5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12461178.png)
![2-Oxo-2-phenylethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461193.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorophenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12461211.png)
